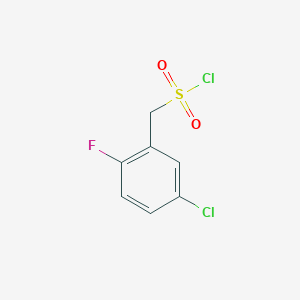

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(5-chloro-2-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWXMMCWWWQZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (5-Chloro-2-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

Synthetic Applications

-

Synthesis of Sulfonamides :

- (5-Chloro-2-fluorophenyl)methanesulfonyl chloride serves as a key intermediate in the synthesis of sulfonamide derivatives. These compounds have shown significant biological activity, particularly as antibacterial agents. The sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of various sulfonamide structures .

- Drug Development :

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has highlighted the anticancer properties of compounds related to this compound. In vitro studies show that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This mechanism is critical for developing targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against various bacterial strains using the disc diffusion method. Results indicated significant inhibition zones, suggesting that this compound could be developed into a novel antibacterial agent .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the compound's ability to inhibit cell proliferation in breast and lung cancer cell lines. The study found that treatment with this compound led to increased apoptotic activity, linked to the activation of caspase pathways, demonstrating its potential in cancer therapy .

Data Table: Summary of Biological Activities

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and stability of sulfonyl chlorides depend on the electronic and steric effects of substituents. Below is a comparison with selected analogs:

Key Observations :

- The target compound’s electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the sulfonyl chloride group compared to aliphatic (methanesulfonyl chloride) or electron-rich aromatic (p-toluenesulfonyl chloride) analogs .

- Heteroaromatic analogs (e.g., thiophene or benzoxazole derivatives) exhibit even higher reactivity due to ring electron deficiency .

Reactivity and Stability

- Benzenesulfonyl chloride and p-toluenesulfonyl chloride require NaOH reflux for complete hydrolysis . Target compound: Likely hydrolyzes faster than benzenesulfonyl chloride due to electron-withdrawing substituents but slower than heteroaromatic sulfonyl chlorides.

Thermal Stability :

Biological Activity

(5-Chloro-2-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C7H6ClFOS

- Molecular Weight : 202.64 g/mol

- Functional Group : Sulfonyl chloride

The presence of both chlorine and fluorine in its structure enhances the compound's reactivity and biological profile, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl chloride group allows it to act as a sulfonylating agent, facilitating the introduction of the (5-chloro-2-fluorophenyl)methanesulfonyl group onto different substrates, which can modulate their biological properties.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, influencing pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with receptors that regulate cell signaling, impacting cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, it has been evaluated against breast cancer cells, demonstrating significant antiproliferative effects .

- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

- Antiproliferative Effects : A study focused on the synthesis and evaluation of sulfonamide derivatives based on this compound found that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents . This indicates strong potential for developing new anticancer therapies.

- Mechanistic Insights : Research utilizing molecular dynamics simulations revealed that some derivatives interact with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. This interaction suggests a mechanism by which these compounds can induce cell death in malignant cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that specific substitutions on the phenyl ring enhance biological activity. For example, the presence of electron-withdrawing groups like chlorine or fluorine significantly improves the efficacy against cancer cell lines .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Anticancer, anti-inflammatory |

| (4-Chloro-2-fluorophenyl)methanesulfonyl chloride | Different halogen placement | Moderate anticancer activity |

| (2-Bromo-4-fluorophenyl)methanesulfonyl chloride | Bromine instead of chlorine | Lower reactivity compared to chlorinated analogues |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-chloro-2-fluorophenyl)methanesulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via sulfonylation of the corresponding alcohol [(5-chloro-2-fluorophenyl)methanol] using methanesulfonyl chloride (MsCl) under anhydrous conditions. Key steps include:

- Reagent Preparation : Use chlorinating agents (e.g., thionyl chloride) to activate the sulfonic acid group.

- Reaction Optimization : Maintain temperatures between 0–5°C to control exothermic reactions and minimize side products.

- Purification : Isolate the product via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane).

- Validation : Confirm purity using NMR (integration of aromatic protons and sulfonyl peaks) and mass spectrometry .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use chemical fume hoods with local exhaust ventilation. Wear nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats. Avoid inhalation using organic vapor respirators (JIS T 8152) .

- Storage : Keep in amber glass containers at 2–8°C in a dry, ventilated area. Ensure containers are tightly sealed to prevent hydrolysis. Store away from strong oxidizers (e.g., peroxides) due to incompatibility risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C spectra for aromatic protons (δ 7.2–7.8 ppm) and sulfonyl group confirmation (δ 3.3–3.5 ppm for CHSO) .

- Mass Spectrometry : Validate molecular weight (MW = 242.65 g/mol) via high-resolution MS.

- FT-IR : Identify S=O stretching vibrations at 1350–1160 cm and C-Cl/F peaks at 750–500 cm .

Advanced Research Questions

Q. How does this compound behave under extreme reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing SO, CO, and halogenated byproducts. Monitor using thermogravimetric analysis (TGA) and gas chromatography (GC-MS) .

- Photolytic Sensitivity : Degrades under UV light; use light-protected reactors or amber glassware for long-term studies .

Q. What are the mechanisms underlying its toxicity in biological systems?

- Methodological Answer : Unlike rapidly hydrolyzed sulfonyl chlorides (e.g., thionyl chloride), this compound hydrolyzes slowly, allowing direct interaction with cellular components.

- Acute Toxicity : Targets respiratory and nervous systems via inhalation (LC < 50 ppm in rodents). Use in vitro models (e.g., A549 lung cells) to assess cytotoxicity .

- Environmental Impact : Classified as hazardous to aquatic life (H412). Test biodegradability using OECD 301 guidelines and prevent effluent release .

Q. How can researchers resolve contradictions in reported reactivity data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Side Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonic acids or halogenated derivatives).

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) to isolate substituent effects .

Q. What strategies optimize its use in multi-step organic syntheses?

- Methodological Answer :

- Stepwise Functionalization : Introduce sulfonyl groups early to leverage steric protection for subsequent reactions (e.g., Suzuki couplings).

- Catalytic Enhancements : Use Lewis acids (e.g., ZnCl) to accelerate sulfonylation in polar aprotic solvents (e.g., DCM).

- Scale-Up Considerations : Implement continuous flow reactors to improve heat dissipation and yield consistency .

Q. How should environmental and disposal protocols be designed for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.